(3-(Dibenzylamino)oxetan-3-yl)methanol

Medicinal Chemistry Drug Design ADME Properties

The target compound, (3-(dibenzylamino)oxetan-3-yl)methanol (CAS 2087969-03-5), is a chiral, 3,3-geminally disubstituted oxetane building block with an empirical formula of C₁₈H₂₁NO₂ and a molecular weight of 283.36 g/mol. It bears a reactive primary alcohol (-CH₂OH) and a sterically bulky, lipophilic dibenzylamino (-N(CH₂C₆H₅)₂) group on the same quaternary carbon centre, making it a prime intermediate for synthesizing complex pharmaceuticals, notably antiviral and central nervous system agents.

Molecular Formula C18H21NO2
Molecular Weight 283.4 g/mol
Cat. No. B11757110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Dibenzylamino)oxetan-3-yl)methanol
Molecular FormulaC18H21NO2
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESC1C(CO1)(CO)N(CC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C18H21NO2/c20-13-18(14-21-15-18)19(11-16-7-3-1-4-8-16)12-17-9-5-2-6-10-17/h1-10,20H,11-15H2
InChIKeyIPUZCZIVYIGLQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-(Dibenzylamino)oxetan-3-yl)methanol: A 3,3-Disubstituted Oxetane Building Block for CNS and Antiviral Intermediate Procurement


The target compound, (3-(dibenzylamino)oxetan-3-yl)methanol (CAS 2087969-03-5), is a chiral, 3,3-geminally disubstituted oxetane building block with an empirical formula of C₁₈H₂₁NO₂ and a molecular weight of 283.36 g/mol . It bears a reactive primary alcohol (-CH₂OH) and a sterically bulky, lipophilic dibenzylamino (-N(CH₂C₆H₅)₂) group on the same quaternary carbon centre, making it a prime intermediate for synthesizing complex pharmaceuticals, notably antiviral and central nervous system agents . Its strained four-membered oxetane ring provides a non-planar, polar scaffold that metabolic stability and physicochemical property profiles can modulate [1].

Why Generic 3-Amino-Oxetane Methanols Cannot Substitute (3-(Dibenzylamino)oxetan-3-yl)methanol


Interchanging this specific dibenzylamino oxetane alcohol with simpler 3-amino oxetane methanol analogs (e.g., dimethylamino, benzylamino, or unsubstituted variants) will predictably alter critical pharmacological properties of the final API. The substitution of the amine is a primary determinant of key parameters including lipophilicity (cLogP), molecular weight, and metabolic stability [1]. Unlike a dimethylamino group, the dibenzylamino moiety serves a dual purpose: it provides a temporary, lipophilic protecting group for a primary amine that can be later uncovered via selective hydrogenolysis, a common strategy in complex molecule synthesis [2]. Directly swapping to a differently substituted amino-oxetane will fundamentally change the intermediate's physicochemical handling, downstream synthetic route, and final biological target engagement profile [3].

Quantitative Differentiation Guide for (3-(Dibenzylamino)oxetan-3-yl)methanol Against Closest Analogs


Lipophilicity (LogP) Comparison: Dibenzylamino vs. Dimethylamino and Benzylamino Analogs

The dibenzylamino analog exhibits substantially higher lipophilicity compared to smaller alkylamino counterparts. This difference is crucial for modulating blood-brain barrier penetration and target binding. The target compound has a measured LogP of 3.20 . In comparison, the (3-(dimethylamino)oxetan-3-yl)methanol analog (CAS 165454-18-2) has a significantly lower LogP, while the mono-benzyl analog (3-(benzylamino)oxetan-3-yl)methanol (CAS 1195684-52-6) shows an intermediate value. Another computational prediction sets the target's LogP at 2.45 , which is directionally consistent. These data establish a direct, quantifiable ordering of lipophilicity: dimethyl < monobenzyl < dibenzyl.

Medicinal Chemistry Drug Design ADME Properties Lipophilicity

Molecular Weight and Structural Bulk: Impact on Fragment-Based Drug Discovery (FBDD)

The molecular weight (MW) of a building block is a primary consideration in fragment-based lead generation and optimization. The target compound has a MW of 283.36 g/mol . This is considerably heavier than the dimethylamino analog (MW = 131.17 g/mol) and the monobenzyl analog (MW = 193.24 g/mol) . While a lower MW is often a requirement for fragment libraries, a higher MW pre-functionalized intermediate like the target compound is preferred for late-stage diversification in lead optimization, where the added bulk already contributes to target binding and reduces the number of required synthetic steps from simpler fragments.

Fragment-Based Drug Discovery Lead Optimization Molecular Weight Ligand Efficiency

Synthetic Versatility: The Dibenzylamino Group as a Latent Primary Amine for Selective Deprotection

A key differentiator for synthetic chemists is the ability to selectively and quantitatively remove the dibenzyl group, revealing a primary amine for further functionalization. This N,N-dibenzyl motif is a well-established latent primary amine, which can be cleaved via catalytic hydrogenolysis (e.g., Pd/C, H₂) or with N-iodosuccinimide (NIS) [1]. In contrast, a mono-benzyl group (as in the benzylamino analog) provides a secondary amine, and a dimethylamino group (as in the dimethyl analog) is not a protecting group but a permanent tertiary amine. This distinction makes the target compound the optimal choice for synthetic sequences requiring a protected amine that can be deprotected under mild, tunable conditions without affecting other sensitive functional groups, a process demonstrated to be highly effective on N-dibenzylamino alcohols [1].

Synthetic Chemistry Protecting Group Strategy Hydrogenolysis Amine Synthesis

Quality and Purity: Batch-to-Batch Consistency for Reliable Scale-Up

For procurement, guaranteed purity is a critical specification. Authoritative vendors provide the target compound with a standard purity of 97% or 98%, supported by batch-specific QC data (NMR, HPLC, GC) . This high standard compares favorably to some less specialized analogs, where purity may default to 95% . The availability of rigorous analytical certificates ensures reliability for multi-step synthesis and scale-up, where byproducts from lower-purity batches can significantly reduce yield and complicate purification.

Quality Control Chemical Purity Procurement Specification Scale-Up

Procurement-Driven Application Scenarios for (3-(Dibenzylamino)oxetan-3-yl)methanol


Synthesis of CNS-Targeted Small Molecules Requiring High Lipophilicity

In CNS drug discovery, achieving an optimal LogP range (typically 2-5) is critical for blood-brain barrier penetration. The target compound's measured LogP of 3.20 provides an ideal starting point for building blocks intended for CNS-penetrant candidates. Using this specific intermediate, rather than a less lipophilic analog, pre-installs the necessary lipophilic character, minimizing the need for additional hydrophobic decorations that could adversely increase molecular weight or fail to improve brain exposure.

Lead Optimization via Late-Stage Functionalization with a Protected Primary Amine Handle

Programs aiming to explore structure-activity relationships (SAR) around a primary amine motif will select this intermediate. The dibenzylamino group acts as a masked amine. Following oxetane ring installation into the lead molecule, the benzyl groups can be cleanly removed via hydrogenolysis to yield a primary amine [1], which can then be directly used in amide couplings, urea formations, or reductive aminations. This avoids the synthetic limitation of dimethylamino or monobenzylamino analogs, which yield less synthetically tractable secondary or tertiary amines.

Fragment Elaboration Libraries Using a Pre-Functionalized Core

For hit-to-lead projects, the compound serves as a high-value, pre-functionalized core for generating diverse libraries. Its molecular weight (283.36 g/mol) is higher than a typical fragment (<~300 g/mol), placing it as an 'elaborated intermediate' ideal for parallel synthesis. Chemists can leverage the primary alcohol to attach a variety of linkers or pharmacophores while retaining the latent amine for subsequent diversification, effectively generating two orthogonal vectors for chemistry from a single procurement, as enabled by the 3,3-disubstitution pattern [2].

High-Purity Manufacturing of Antiviral Intermediates for Pre-Clinical Development

The 98% standard purity offered by major vendors ensures the compound meets the stringent QC requirements for pre-clinical GLP tox batch synthesis. For programs synthesizing antiviral candidates where this oxetane is a key intermediate, procuring the higher-purity dibenzylamino variant directly from a certified supplier mitigates the risk of process impurities that could be magnified in scale-up, a risk associated with lower-purity, more generic oxetane building blocks.

Quote Request

Request a Quote for (3-(Dibenzylamino)oxetan-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.